![molecular formula C11H13N3O2S B2502754 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 955966-34-4](/img/structure/B2502754.png)

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

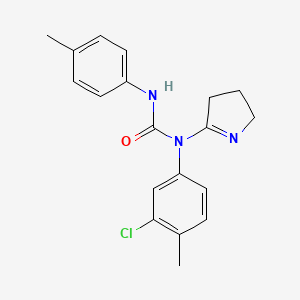

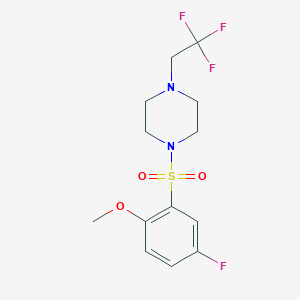

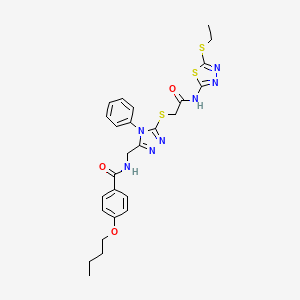

“2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a chemical compound with the CAS Number: 1008005-95-5 . Its IUPAC name is N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine . The molecular weight of this compound is 279.36 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 279.36 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the search results.

Scientific Research Applications

Anticancer Activities

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid and its derivatives have shown significant anticancer activities. For instance, derivatives like (S)-2-(6-iodo-2-phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid demonstrated notable activity against liver, human breast, and cervix carcinoma cell lines. This highlights the compound's potential in the field of oncology research (Snégaroff et al., 2009).

Development of New Chemical Entities

The compound and its related structures are pivotal in the synthesis of new chemical entities. Research into the reaction mechanisms, such as under microwave irradiation, has led to the development of various derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. These investigations are crucial for expanding chemical libraries and exploring new potential therapeutic agents (Davoodnia et al., 2009).

Novel Therapeutic Applications

Derivatives of this compound have been explored for various therapeutic applications. For instance, certain amino acids and imidazoles containing this moiety have shown promising radioprotective and antitumor activities. Such studies are critical in the development of new therapeutic strategies for cancer treatment (Alqasoumi et al., 2009).

Antimicrobial and Anti-Inflammatory Properties

Some derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. Research into thienopyrimidine derivatives, for example, has shown significant activity against various microbial agents, which opens avenues for developing new antimicrobial drugs (Tolba et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as fused pyrimidine derivatives, are potent tyrosine kinase and thymidylate synthase inhibitors .

Mode of Action

If it acts similarly to other pyrimidine derivatives, it may inhibit the activity of enzymes such as tyrosine kinase and thymidylate synthase, leading to changes in cellular processes .

Biochemical Pathways

If it acts as a thymidylate synthase inhibitor, it could affect DNA synthesis and repair .

Result of Action

If it inhibits tyrosine kinase and thymidylate synthase, it could potentially lead to decreased cell proliferation and dna synthesis .

properties

IUPAC Name |

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPUNNQQEDZGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)